molecular formula C19H9F3N2O4S2 B14120888 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

Cat. No.: B14120888
M. Wt: 450.4 g/mol
InChI Key: GCNOBVNFYGIBTL-UHFFFAOYSA-N
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Description

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction involving salicylaldehyde and an appropriate β-keto ester.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a thiourea derivative with a halogenated ketone.

    Coupling Reactions: The chromene core and the thiazole ring are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Thiophene Moiety: The thiophene moiety is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-3-carboxamide: Lacks the thiazole and thiophene moieties, resulting in different biological activities.

    N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide: Contains the thiazole and thiophene moieties but lacks the chromene core.

Uniqueness

The unique combination of the chromene core, thiazole ring, and thiophene moiety in 4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H9F3N2O4S2

Molecular Weight

450.4 g/mol

IUPAC Name

4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide

InChI

InChI=1S/C19H9F3N2O4S2/c20-19(21,22)16(26)15-13(12-6-3-7-29-12)23-18(30-15)24-17(27)10-8-28-11-5-2-1-4-9(11)14(10)25/h1-8H,(H,23,24,27)

InChI Key

GCNOBVNFYGIBTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4

Origin of Product

United States

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